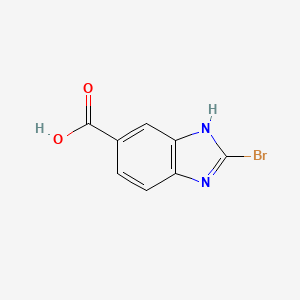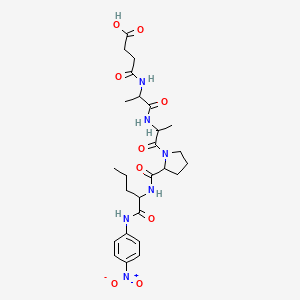
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying the activity of various proteases, including prolyl endopeptidase. The compound’s structure includes a sequence of amino acids linked to a p-nitroanilide group, which allows for colorimetric detection of enzymatic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then sequentially coupled using reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is typically lyophilized to obtain a stable, dry powder form.
Análisis De Reacciones Químicas
Types of Reactions: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using proteases such as prolyl endopeptidase.
Detection: The released p-nitroaniline is measured using a spectrophotometer at a wavelength of 405 nm.
Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline.
Aplicaciones Científicas De Investigación
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is widely used in scientific research for the following applications:
Biochemistry: As a substrate to study the activity and specificity of proteases, particularly prolyl endopeptidase.
Medicine: In the development of diagnostic assays for diseases involving protease activity.
Pharmacology: To screen for potential inhibitors of proteases, which could lead to the development of new therapeutic agents.
Industrial Enzyme Production: Used in quality control to assess the activity of proteases in industrial enzyme preparations.
Mecanismo De Acción
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA involves its recognition and cleavage by specific proteases. The peptide bond between the amino acids is hydrolyzed, releasing p-nitroaniline. This process is facilitated by the enzyme’s active site, which binds to the substrate and catalyzes the hydrolysis reaction. The released p-nitroaniline can then be quantified to determine the enzyme’s activity.
Comparación Con Compuestos Similares
Suc-Ala-Pro-pNA: Another peptide substrate used to study prolyl endopeptidase activity.
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin and other proteases.
Suc-Ala-Ala-Ala-pNA: Used as a substrate for elastase.
Uniqueness: Suc-DL-Ala-DL-Ala-DL-Pro-DL-Nva-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for studying the activity of certain proteases. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate detection of enzymatic activity.
Propiedades
IUPAC Name |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNJYFEOLWFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
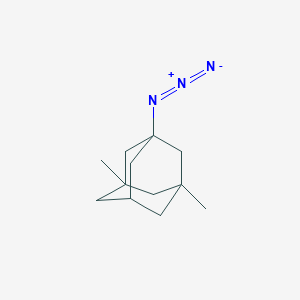

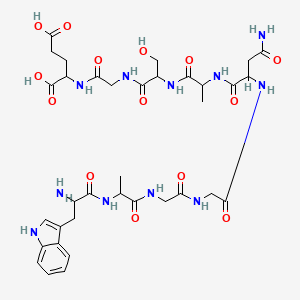
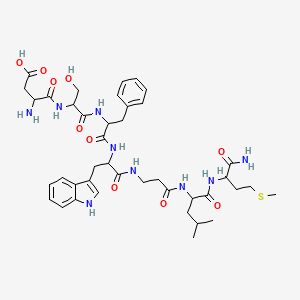


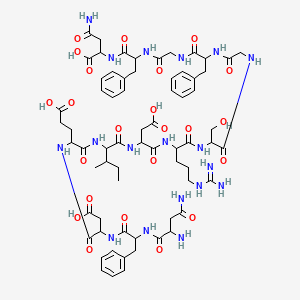
![2-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B12107774.png)
![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B12107777.png)
![2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12107782.png)
![Tert-butyl 1-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12107792.png)
![1-Methyloctahydropyrrolo[3,2-b]pyrrole](/img/structure/B12107793.png)

